molecular formula C6H8N4O3 B454690 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 78208-58-9

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B454690
CAS No.: 78208-58-9
M. Wt: 184.15g/mol
InChI Key: JZIBSZJXVQEBEU-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid with appropriate amines under acidic conditions can yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
  • 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine

Uniqueness

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxamide groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(6(7)11)9(2)8-3/h1-2H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBSZJXVQEBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361191
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-58-9
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.08 g, 5.84 mmol) in anhydrous dichloromethane (DCM) (25 mL) and DMF (0.5 mL) was added dropwise oxalyl chloride (0.74 mL, 8.77 mmol, 1.5 eq.) over 10 minutes. The reaction mixture was stirred at RT under N2 for 17 hours. Volatile solvent was evaporated in vacuo, and the crude material dissolved in anhydrous THF (20 mL) and acetone (10 mL). Concentrated aqueous ammonium hydroxide (5.0 mL, 128.4 mmol, 22 eq.) was added slowly, and the reaction mixture was stirred at RT for 16 hours. The reaction mixture was concentrated in vacuo, and the residue was diluted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium bicarbonate, water and brine, dried (Na2SO4), filtered and concentrated in vacuo. Trituration from ether-heptane afforded the desired product as a white solid (550.0 mg, 51.5%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 8.39 (broad s, 1H), 8.21 (broad s, 1H), 3.77 (s, 3H), 2.42 (s, 3H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
51.5%

Synthesis routes and methods II

Procedure details

27.2 g of 1,3-dimethyl-4-nitropyrazole-5-carbonitrile and 65 ml of concentrated sulfuric acid are stirred at 80° C. for 6 hours. The mixture is poured into 700 g of ice and water, and the precipitate is filtered off and suspended in ice-water; the suspension is neutralized with sodium bicarbonate to yield 27.3 g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide, mp 164° to 165° C.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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